Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

chiral recognition stereochemistry-activity relationship enantioselective synthesis

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (CAS 1213114-42-1, MFCD09257684, C13H14N2O2, MW 230.27) is a chiral, non-proteinogenic amino acid derivative consisting of a quinolin-4-ylmethyl side chain appended to the α-carbon of a D-alanine methyl ester backbone. The compound belongs to the broader class of quinoline-amino acid conjugates, a scaffold family widely investigated for antibacterial, anti-inflammatory, and fluorescent-probe applications.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8192382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-2-amino-3-(quinolin-4-yl)propanoate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=NC2=CC=CC=C12)N
InChIInChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m1/s1
InChIKeyJFUVBYPWQODCML-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (CAS 1213114-42-1): Chiral Quinoline-Amino Acid Ester Procurement Profile


Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (CAS 1213114-42-1, MFCD09257684, C13H14N2O2, MW 230.27) is a chiral, non-proteinogenic amino acid derivative consisting of a quinolin-4-ylmethyl side chain appended to the α-carbon of a D-alanine methyl ester backbone . The compound belongs to the broader class of quinoline-amino acid conjugates, a scaffold family widely investigated for antibacterial, anti-inflammatory, and fluorescent-probe applications [1]. Its defining structural features — the electron-rich quinoline heterocycle, the (R)-configuration at the α-carbon, and the methyl ester protecting group — collectively govern its reactivity, biological target engagement, and suitability as an enantiopure building block for medicinal chemistry and peptide-mimetic synthesis .

Why Generic Substitution of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Is Scientifically Inadvisable


Although several quinoline-alanine derivatives share superficial structural similarity, three factors render generic substitution of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate scientifically indefensible. First, the (R)-enantiomer is not functionally interchangeable with the (S)-enantiomer (CAS 137855-78-8 for the free acid) or the racemate; stereochemistry at the α-carbon dictates chiral recognition in enzyme active sites and peptide secondary structure . Second, the methyl ester is not a pharmacokinetic or pharmacodynamic equivalent of the free carboxylic acid: Moussaoui et al. (2020) demonstrated that amino acid-quinoline free acids exhibit more potent or equipotent antibacterial action compared to their corresponding methyl esters across multiple bacterial strains, establishing that the ester hydrolysis state directly modulates bioactivity [1]. Third, substitution of the quinolin-4-yl regioisomer with quinolin-2-yl, -3-yl, -5-yl, or -8-yl analogues alters the spatial orientation of the aromatic system relative to the amino acid backbone, changing both molecular recognition and fluorescence properties; the 4-position uniquely places the quinoline nitrogen in a geometry favorable for metal coordination and π-stacking interactions [1][2]. These three parameters — chirality, esterification state, and regioisomeric attachment — are not independently tunable in procurement and must be specified exactly.

Quantitative Differential Evidence: Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate vs. Closest Analogs


Enantiomeric Configuration (R vs. S): Impact on Biological Target Engagement

The (R)-enantiomer (CAS 1213114-42-1) and (S)-enantiomer (CAS not assigned for the methyl ester; free acid CAS 137855-78-8) of 2-amino-3-(quinolin-4-yl)propanoate are distinct chemical entities with non-superimposable three-dimensional structures. In quinoline-amino acid conjugates, the α-carbon configuration determines the spatial presentation of the quinoline pharmacophore to chiral biological targets. Prior work on enantiomerically pure amino-alcohol quinolines demonstrated that the (S)-enantiomers exhibit at least three-fold greater in vitro anti-malarial potency compared to the structurally related parent compound mefloquine, establishing that stereochemistry is a potency-determining parameter in this scaffold class [1]. For the (R)-configured methyl ester specifically, the D-amino acid geometry places the quinolin-4-ylmethyl side chain in a spatial orientation distinct from the (S)-form, which affects both enzyme active-site complementarity and peptide backbone geometry when incorporated into synthetic polypeptides [2]. Vendors supply the (R)-enantiomer at 95–98% enantiomeric purity; the racemic mixture and (S)-enantiomer are distinct catalog items .

chiral recognition stereochemistry-activity relationship enantioselective synthesis

Methyl Ester vs. Free Carboxylic Acid: Antibacterial Activity Differential

Moussaoui et al. (2020) synthesized a panel of ten paired amino acid-quinoline methyl esters and their corresponding free carboxylic acids (compounds 1a–e, 2a–e as esters; 3a–e, 4a–e as acids) and evaluated antibacterial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis by broth microdilution [1]. The study concluded that 'most of the synthesized amino acid-quinolines show more potent or equipotent inhibitory action against the tested bacteria than their correspond esters' [1]. Molecular docking placed these compounds at the fluoroquinolone binding site of the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase-IV, with the free carboxylic acid forming stronger hydrogen-bond and ionic interactions with active-site residues compared to the ester prodrug form [1]. This establishes a predictable activity hierarchy: free acid ≥ methyl ester for antibacterial target engagement within the quinoline-amino acid scaffold class. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate therefore serves as a protected, chromatography-mobile intermediate that can be hydrolytically unmasked to the more active free acid form, (R)-2-amino-3-(quinolin-4-yl)propanoic acid (CAS 1270086-39-9) .

antibacterial ester hydrolysis structure-activity relationship DNA gyrase

Quinoline-4-Methyl Ester Scaffold: Validated Phospholipase A2 Inhibitory Pharmacophore

The quinoline-4-methyl ester substructure present in Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate has been independently validated as an hnps-PLA2 inhibitory pharmacophore. Wu et al. (2011) synthesized 22 quinoline-4-methyl esters and found that 17 of 22 displayed hnps-PLA2 inhibition in vitro, with the most potent compound (3o) achieving an IC50 of 1.5 μM [1]. The structure-activity relationship analysis demonstrated that the 4-methyl ester substituent is critical for competitive binding at the enzyme's substrate-binding site, where the ester carbonyl participates in hydrogen bonding and calcium-ion coordination within the active site [1]. This pharmacophoric feature is directly present in Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, distinguishing it from quinoline analogs bearing carboxylic acid, amide, or unsubstituted 4-position groups. While the Wu study utilized fused heterocyclic quinoline-4-methyl esters rather than amino acid conjugates, the conserved 4-methyl ester pharmacophore provides a cross-scaffold validation of this functional group's importance for enzyme inhibition [1].

phospholipase A2 inhibition anti-inflammatory quinoline-4-methyl ester structure-activity relationship

Fluorescent Property Enablement: Quinoline-Amino Acid Derivatives as Intrinsic Fluorophores

Moussaoui et al. (2020) reported that 'many of [the synthesized amino acid-quinoline derivatives] exhibit fluorescent properties and could possibly be utilized as fluorophores' [1]. The quinoline chromophore, when conjugated to an amino acid backbone, generates intrinsic fluorescence without requiring external fluorophore conjugation. This property is a class characteristic of quinoline-amino acid derivatives and is not present in non-quinoline amino acid building blocks (e.g., phenylalanine, tryptophan, or tyrosine analogs) [1][2]. The 4-substitution pattern on the quinoline ring influences the fluorescence quantum yield and emission wavelength, providing a spectroscopic handle for monitoring cellular uptake, target engagement, or metabolic fate without structural modification [2]. The methyl ester form is compatible with solid-phase peptide synthesis (SPPS) workflows, enabling direct incorporation of the fluorescent quinoline moiety into synthetic peptides [3].

fluorophore quinoline fluorescence spectroscopic probe live-cell imaging

Chiral Building Block Purity: Vendor-Specified Enantiomeric Excess vs. Racemic Alternatives

Commercial suppliers report Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate at defined enantiomeric purity: AKSci lists 95% purity (Catalog 2950CG) and Leyan specifies 98% purity (Product 1545226) . In contrast, the racemic mixture (DL-form, CAS 1991-98-6 for the free acid) and the (S)-enantiomer (CAS 137855-78-8 for the free acid) are distinct catalog entries with separate CAS numbers . For solid-phase peptide synthesis and enantioselective medicinal chemistry, this specification is critical: incorporation of the (R)-enantiomer into a peptide chain produces a defined diastereomer with predictable backbone geometry, whereas use of the racemate yields a 1:1 mixture of diastereomeric peptides with inseparable and potentially antagonistic biological properties [1]. Analytical characterization by chiral HPLC, NMR, and mass spectrometry is routinely performed to verify identity and enantiomeric integrity .

enantiomeric purity chiral building block peptide synthesis quality control

Validated Application Scenarios for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Based on Quantitative Evidence


Enantiopure Building Block for Quinoline-Containing Unnatural Peptide Synthesis

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate serves as a chiral, orthogonally protected amino acid building block for solid-phase peptide synthesis (SPPS) of quinoline-decorated polypeptides. Umerani et al. (2021) demonstrated that quinoline-based unnatural amino acid building blocks, synthesized via the aza-Diels–Alder (Povarov) reaction, can be iteratively coupled on solid support to generate polypeptide surrogates with potential as functional materials and therapeutic compounds [1]. The (R)-configuration ensures defined diastereochemistry in the final peptide; the methyl ester provides carboxylic acid protection compatible with Fmoc/tBu SPPS strategies after selective hydrolysis. Procurement at ≥95% enantiomeric purity (AKSci) or 98% (Leyan) eliminates the need for pre-synthesis chiral resolution [2]. This application leverages the compound's three documented differentiators: enantiopurity, ester protection for synthetic compatibility, and the quinoline chromophore for post-synthesis spectroscopic characterization [1].

Pro-Drug or Latentiated Form for Antibacterial Quinoline-Amino Acid Discovery Programs

Moussaoui et al. (2020) established that amino acid-quinoline free acids exhibit more potent or equipotent antibacterial activity than their corresponding methyl esters against E. coli, S. aureus, P. aeruginosa, and B. subtilis, with molecular docking supporting binding at the DNA gyrase GyrA and topoisomerase-IV ParC fluoroquinolone sites [1]. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate can function as a latentiated (prodrug-like) form that is hydrolytically converted to the more active free acid, (R)-2-amino-3-(quinolin-4-yl)propanoic acid (CAS 1270086-39-9), under physiological or synthetic conditions . This pro-drug rationale is supported by the class-level observation that free acids are superior antibacterial agents within this scaffold family [1]. Researchers designing antibacterial screening cascades may prefer the methyl ester for its improved organic solubility during compound library synthesis and purification, with subsequent in situ or pre-assay hydrolysis to unmask full activity.

Quinoline-4-Methyl Ester Pharmacophore for Phospholipase A2 Inhibitor Development

Wu et al. (2011) validated the quinoline-4-methyl ester substructure as a productive pharmacophore for human nonpancreatic secretory phospholipase A2 (hnps-PLA2) inhibition, reporting IC50 values as low as 1.5 μM for the best compound (3o) and a 77% hit rate (17/22 compounds active) in the series [1]. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate contains this exact quinoline-4-methyl ester motif embedded within a chiral amino acid framework, providing a structurally distinct starting point for hnps-PLA2 inhibitor optimization compared to the fused heterocyclic esters reported by Wu et al. [1]. The (R)-configuration introduces an additional dimension of stereochemical diversity for SAR exploration. This application is supported by cross-study comparable evidence linking the 4-methyl ester pharmacophore to enzyme inhibition, combined with the compound's availability as a defined enantiomer .

Intrinsically Fluorescent Amino Acid Probe for Peptide Tracking and Imaging

The quinoline chromophore confers intrinsic fluorescence to amino acid-quinoline derivatives, as demonstrated by Moussaoui et al. (2020), who identified these compounds as potential fluorophore agents [1]. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate can be directly incorporated into synthetic peptides via standard coupling chemistry, imparting fluorescent properties without the need for post-synthetic conjugation of external dyes such as FITC, rhodamine, or dansyl groups . This enables real-time fluorescence tracking of peptide cellular uptake, intracellular distribution, or target binding in live-cell imaging experiments. The methyl ester form is SPPS-compatible and can be deprotected to the free acid after peptide assembly . This dual functionality — amino acid coupling handle plus intrinsic fluorophore — distinguishes it from non-fluorescent amino acid building blocks (e.g., phenylalanine, leucine) that require separate fluorophore tagging.

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